molecular formula C11H14BrNO B12081826 2-Bromo-3-(cyclopentyloxy)aniline

2-Bromo-3-(cyclopentyloxy)aniline

Cat. No.: B12081826
M. Wt: 256.14 g/mol
InChI Key: SGTFBGJNQSEMEK-UHFFFAOYSA-N
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Description

2-Bromo-3-(cyclopentyloxy)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a bromine atom at the second position and a cyclopentyloxy group at the third position on the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(cyclopentyloxy)aniline typically involves the bromination of 3-(cyclopentyloxy)aniline. One common method is the reaction of 3-(cyclopentyloxy)aniline with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the ortho position relative to the amino group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(cyclopentyloxy)aniline undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding aniline derivatives.

    Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Coupling reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

    Nucleophilic substitution: Formation of substituted anilines or thiols.

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of aniline derivatives.

    Coupling reactions: Formation of biaryl compounds.

Scientific Research Applications

2-Bromo-3-(cyclopentyloxy)aniline has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It can be used in the synthesis of polymers and other advanced materials.

    Biological Studies: It is employed in the study of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(cyclopentyloxy)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, through various molecular interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the bromine atom and the cyclopentyloxy group can influence its binding affinity and specificity towards the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoaniline: Lacks the cyclopentyloxy group, making it less sterically hindered.

    3-(Cyclopentyloxy)aniline: Lacks the bromine atom, affecting its reactivity in substitution reactions.

    2-Chloro-3-(cyclopentyloxy)aniline: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.

Uniqueness

2-Bromo-3-(cyclopentyloxy)aniline is unique due to the combination of the bromine atom and the cyclopentyloxy group, which imparts distinct chemical and physical properties. This combination can enhance its reactivity in certain chemical reactions and its potential as an intermediate in the synthesis of complex molecules.

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

2-bromo-3-cyclopentyloxyaniline

InChI

InChI=1S/C11H14BrNO/c12-11-9(13)6-3-7-10(11)14-8-4-1-2-5-8/h3,6-8H,1-2,4-5,13H2

InChI Key

SGTFBGJNQSEMEK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CC=CC(=C2Br)N

Origin of Product

United States

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